molecular formula C16H13N5O B2824664 N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide CAS No. 2034305-02-5

N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide

Cat. No. B2824664
CAS RN: 2034305-02-5
M. Wt: 291.314
InChI Key: XJNNVNZZNWVXQX-UHFFFAOYSA-N
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Description

Pyrazine-2-carboxamide is a crucial first-line drug for tuberculosis treatment . It’s used therapeutically as an antitubercular agent . It’s used to form polymeric copper complexes, create pyrazine carboxamide scaffolds useful as FXs inhibitors, and as a component of mycobacteria identification kits .


Chemical Reactions Analysis

The synthesis of pyrazinamide analogues involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .

Scientific Research Applications

Synthesis and Metal Complex Formation

  • Copper Complex Synthesis : A study by Zhaodong Wang (2020) detailed the synthesis of a copper complex using N-(pyridine-2-ylmethyl)pyrazine-2-carboxamide, demonstrating the formation of a mononuclear complex through X-ray crystal analysis. This research highlights the compound's utility in forming metal-organic frameworks, which could be of interest for material science applications Wang, 2020.

Antimicrobial and Antifungal Activities

  • Antimycobacterial Agents : Design, synthesis, and evaluation of N-pyrazinylbenzamides as potential antimycobacterial agents were conducted, with findings suggesting varied activity against Mycobacterium tuberculosis and other strains, highlighting the significance of structural modifications for enhancing antimicrobial properties Zítko et al., 2018.

Chemical Synthesis and Characterization

  • Facile Synthesis of Thiophene Carboxamides : Gulraiz Ahmad et al. (2021) explored the Suzuki cross-coupling reactions to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, showcasing the compound's versatility in organic synthesis and potential for generating molecules with diverse electronic and optical properties Ahmad et al., 2021.

Corrosion Inhibition

  • Mild Steel Protection : Roghayeh Sadeghi Erami and colleagues (2019) studied the inhibitive performance of carboxamide ligands for protecting mild steel in hydrochloric acid solution, demonstrating the compound's potential in corrosion science for industrial applications Erami et al., 2019.

Molecular Characterization and Bioactivity

  • Anticancer Evaluation : A new organic compound involving N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide was synthesized and evaluated for its antibacterial, antifungal, and anticancer activities, showcasing the compound's broad biological relevance and potential therapeutic applications Senthilkumar et al., 2021.

Mechanism of Action

Target of Action

The primary target of N-([2,4’-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide is Mycobacterium tuberculosis . This compound has shown significant activity against this bacterium, suggesting that it may have potential as an anti-tuberculosis agent .

Mode of Action

tuberculosis that express pyrazinamidase enzyme, which converts pyrazinamide to the active form pyrazinoic acid . It is possible that N-([2,4’-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide may act in a similar manner.

Biochemical Pathways

It is known that pyrazinamide and its analogs have been shown to inhibit the activity of purified fas i . This suggests that N-([2,4’-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide may interfere with fatty acid synthesis, a crucial process for the growth and replication of M. tuberculosis .

Result of Action

tuberculosis by interfering with fatty acid synthesis .

Action Environment

The efficacy and stability of N-([2,4’-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide may be influenced by various environmental factors. For instance, the pH of the environment may affect the compound’s activity, as related compounds have been shown to be active only at slightly acidic pH

Future Directions

The development of more active pyrazinamide analogues could be a future direction in the field of medicinal chemistry .

properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c22-16(15-11-18-7-8-20-15)21-10-12-1-6-19-14(9-12)13-2-4-17-5-3-13/h1-9,11H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNNVNZZNWVXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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